molecular formula C12H15NO B1288084 3-(Pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 884507-42-0

3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No. B1288084
CAS RN: 884507-42-0
M. Wt: 189.25 g/mol
InChI Key: XHHOLQHPKIDQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrrolidin-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C12H15NO . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of compounds similar to “3-(Pyrrolidin-1-ylmethyl)benzaldehyde” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A classical method for the preparation of five-membered heterocycles involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin . The target compound can be synthesized from commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-ylmethyl)benzaldehyde” is characterized by a five-membered pyrrolidine ring attached to a benzaldehyde group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-(Pyrrolidin-1-ylmethyl)benzaldehyde: plays a significant role in the field of drug discovery and medicinal chemistry. The pyrrolidine ring, a core structure in this compound, is a common feature in many biologically active molecules . Its presence in drug candidates can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets . This compound serves as a versatile intermediate in synthesizing novel compounds with potential therapeutic applications.

Organic Synthesis

In organic synthesis, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is utilized as a building block for constructing complex molecules . Its aldehyde group is reactive and can form various chemical bonds, making it an essential intermediate in synthetic pathways. It is particularly useful in the synthesis of small molecule anticancer drugs, where it can be incorporated into the molecular structure to improve pharmacological properties .

Proteomics Research

This compound is also a specialty product for proteomics research applications . Proteomics, the large-scale study of proteins, is essential for understanding disease mechanisms and developing targeted therapies. 3-(Pyrrolidin-1-ylmethyl)benzaldehyde can be used to modify proteins or peptides, aiding in the identification and quantification of proteins in complex biological samples.

Biochemical Applications

In biochemistry, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is used as a reagent in various biochemical assays and experiments . Its properties allow for its use in enzyme-substrate studies, receptor-ligand interactions, and other biochemical pathways. Its role in these applications is crucial for advancing our understanding of cellular and molecular processes.

Industrial Uses

Industrially, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is involved in the synthesis of chemicals that require specific aldehyde functionalities . It is used in the manufacture of materials that benefit from its chemical properties, such as stability and reactivity under certain conditions. Safety data sheets indicate its handling and storage requirements, ensuring its safe use in industrial settings .

Environmental Applications

While specific environmental applications of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde are not widely reported, compounds like this can be used in environmental chemistry for the synthesis of sensors or probes . These can detect and measure environmental pollutants, contributing to environmental monitoring and protection efforts.

Safety and Hazards

“3-(Pyrrolidin-1-ylmethyl)benzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOLQHPKIDQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594622
Record name 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-42-0
Record name 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of K2CO3 (2.09 g, 15.2 mmol, 3.00 equiv) in absolute ethanol (20 mL) was treated with pyrroldine (439 μL, 5.05 mmol, 1.00 equiv). 3-(bromomethyl)-benzaldehyde (1.00 g, 5.05 mmol, 1.00 equiv) was introduced, and the reaction was heated to 65° C. for 1 h. The reaction was cooled and filtered. The cake was washed with more ethanol. The filtrate was concentrated to a cloudy oil and partitioned between DCM (50 mL) and 2% w/v aq NaHCO3 (50 mL). The organic phase was collected, and the aq layer was extracted with DCM (2×50 mL). All organic layers were combined, dried (Na2SO4), filtered, and concentrated, giving 3-(pyrrolidin-1-ylmethyl)-benzaldehyde (846 mg, 88% yield) as a pale yellow oil, which was used without further purification. 1H-NMR: 300 MHz, (CDCl3) d: 10.00 (s, 1H), 7.84 (s, 1H), 7.76 (d, J=7.6 Hz, 1H), 7.62 (d, J=7.6 Hz, 1H), 7.47 (dd, J=7.6 Hz, 7.6 Hz, 1H), 3.69 (s, 2H), 2.52 (m, 4H), 1.79 (m, 4H). LCMS-ESI+: calc'd for C12H16NO: 190.1 (M+H+); Found: 190.1 (M+H+).
Name
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
439 μL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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